Bienvenue dans la boutique en ligne BenchChem!

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Anticancer Cytotoxicity MCF-7

This 2-chlorobenzylthio-substituted 1,3,4-thiadiazole delivers a validated MCF-7 IC₅₀ of ~25 µM and selective anti-staphylococcal activity (MIC 10 µg/mL). Its distinct ortho-substitution profile makes it essential for comparative kinase mapping and dual-activity screens where potency shifts from para-analogs must be avoided.

Molecular Formula C16H11ClN4O3S2
Molecular Weight 406.86
CAS No. 531540-32-6
Cat. No. B2898007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
CAS531540-32-6
Molecular FormulaC16H11ClN4O3S2
Molecular Weight406.86
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C16H11ClN4O3S2/c17-13-4-2-1-3-11(13)9-25-16-20-19-15(26-16)18-14(22)10-5-7-12(8-6-10)21(23)24/h1-8H,9H2,(H,18,19,22)
InChIKeyHQMDOJHTBIZUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 531540-32-6): Chemical Profile and Research-Grade Procurement Considerations


N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 531540-32-6) is a synthetic 1,3,4-thiadiazole derivative featuring a 2-chlorobenzylthio substituent at the C-5 position and a 4-nitrobenzamide moiety at the C-2 amino position . It belongs to the broader class of 2,5-disubstituted 1,3,4-thiadiazoles, a scaffold recognized for diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties [1]. The compound is commercially available as a research chemical with a typical purity of 95% and a molecular weight of 406.86 g/mol (C16H11ClN4O3S2) . Published data indicate modest in vitro cytotoxicity against MCF-7 breast cancer cells (IC50 ≈ 25 µM) and antimicrobial activity against Gram-positive bacteria (MIC 10–50 µg/mL) .

Why In-Class 1,3,4-Thiadiazole Analogs Cannot Substitute for N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide Without Quantitative Re-Validation


Substitution among 1,3,4-thiadiazole derivatives is not straightforward because small structural changes—particularly in the benzylthio substituent and the nature of the N-acyl group—produce substantial variations in potency, selectivity, and even mechanism of action. Published structure–activity relationship (SAR) studies demonstrate that the substituents of the benzylthio moiety at position 2 on the 1,3,4-thiadiazole ring are vital for modulating antitumor activities against various cancer cell lines, with IC50 values varying by more than 10-fold depending on the aromatic substituent pattern [1]. The 2-chlorobenzylthio group in this compound confers a distinct electronic and steric profile compared to unsubstituted benzylthio, 4-chlorobenzylthio, or 4-nitrobenzylthio analogs, each of which has been shown to produce different activity profiles in independent studies [2]. Consequently, procurement decisions that treat any 1,3,4-thiadiazole-2-yl-4-nitrobenzamide as interchangeable risk introducing uncharacterized potency shifts and off-target effects that can compromise experimental reproducibility.

Quantitative Differentiation Evidence for N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 531540-32-6) vs. Closest Analogs


Anticancer Potency (MCF-7): Target Compound vs. Unsubstituted Benzylthio Analog

The target compound demonstrates an IC50 of approximately 25 µM against the MCF-7 human breast adenocarcinoma cell line . By comparison, a structurally related unsubstituted benzylthio analog—N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivative (5a)—was tested in the same cell line and showed significantly weaker activity, with IC50 values not reaching single-digit micromolar potency in the same assay format [1]. This represents a quantifiable differentiation driven by the 2-chlorobenzylthio substitution.

Anticancer Cytotoxicity MCF-7

Antimicrobial Selectivity: Gram-Positive vs. Gram-Negative Differential Activity

The target compound exhibits selective antimicrobial activity against Gram-positive bacteria, with MIC values of 10 µg/mL against Staphylococcus aureus and 50 µg/mL against Bacillus subtilis . In contrast, a structurally distinct 1,3,4-thiadiazole analog—2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazole—was evaluated against the Gram-negative bacterium Helicobacter pylori via disc diffusion and showed anti-H. pylori activity that was superior to metronidazole, with inhibition zone diameters exceeding 30 mm at 25 µg/disc [1]. This highlights a fundamental selectivity divergence: the 4-nitrobenzamide-bearing target compound preferentially targets Gram-positive organisms, whereas nitro-furyl-substituted analogs show Gram-negative selectivity.

Antimicrobial Gram-positive MIC

Benzylthio Substituent Position Effect: 2-Chlorobenzylthio vs. 4-Nitrobenzylthio Isomers

The 2-chlorobenzylthio substituent at the C-5 position of the thiadiazole ring in the target compound is functionally distinct from the regioisomeric 4-nitrobenzylthio substitution pattern. A structurally related compound—N-(5-(4-nitrobenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide—has been documented as an inhibitor of Abl tyrosine kinase (BindingDB entry BDBM86856) [1]. The target compound, by contrast, incorporates a 2-chlorobenzylthio group, resulting in a reversed electron-withdrawing group topology (chlorine at the ortho position of the benzyl ring vs. nitro at the para position). This positional isomerism is known to significantly alter kinase binding profiles within the 1,3,4-thiadiazole class [2].

SAR Benzylthio substituent Kinase inhibition

Potency Gap: Target Compound MCF-7 IC50 vs. Optimized 1,3,4-Thiadiazole Leads

The target compound's MCF-7 IC50 of ~25 µM places it in a moderate-activity tier within the 1,3,4-thiadiazole class. Highly optimized analogs with benzisoselenazolone scaffolds achieve MCF-7 IC50 values as low as 1.12 µM (compound 7j) [1], while quinazolinone-fused benzylthio-thiadiazoles reach IC50 values of 3.01 µM (compound 6s) [2]. This approximately 8–22 fold potency gap is instructive: the target compound serves as a useful baseline scaffold for SAR exploration rather than a late-stage lead. Its value lies in the experimentally confirmed moderate activity combined with a synthetically accessible scaffold that permits further optimization of the benzylthio and benzamide substituents.

Anticancer MCF-7 Lead optimization

Recommended Research Procurement Scenarios for N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 531540-32-6)


Baseline Scaffold for Anticancer SAR Campaigns Targeting MCF-7 and Gram-Positive Dual-Activity Profiles

As demonstrated in Section 3 (Evidence Items 1 and 4), this compound provides a validated IC50 benchmark of ~25 µM against MCF-7 breast cancer cells, placing it in a moderate-activity tier that is ideal for establishing initial SAR. Its concurrent Gram-positive antimicrobial activity (MIC 10 µg/mL against S. aureus) makes it suitable for dual-activity screening programs where both anticancer and antibacterial properties are systematically optimized through iterative benzylthio and benzamide substitution .

Gram-Positive Selective Antimicrobial Probe Development

Based on the antimicrobial selectivity evidence (Evidence Item 2), this compound is appropriate for research programs targeting Gram-positive pathogens, particularly Staphylococcus aureus. Its selectivity profile differentiates it from nitro-furyl-substituted thiadiazole analogs that show Gram-negative (anti-H. pylori) activity. Researchers investigating anti-staphylococcal mechanisms can use this compound as a starting scaffold while leveraging its established MIC values for comparative minimum inhibitory concentration benchmarking [1].

Kinase Selectivity Profiling of Positional Benzylthio Isomers

As highlighted in Evidence Item 3, the target compound's 2-chlorobenzylthio substitution pattern is positionally distinct from the 4-nitrobenzylthio isomer that has known Abl kinase binding activity. This compound can be used in comparative kinase profiling panels to map how ortho- vs. para-substitution on the benzylthio group redirects kinase target engagement within the 1,3,4-thiadiazole-2-yl-benzamide chemotype [2].

Reference Standard for Analytical Method Development and Physicochemical Characterization

The compound's well-defined molecular properties (MW 406.86 g/mol, C16H11ClN4O3S2, 95% purity) and commercial availability make it suitable as a reference standard for HPLC method development, logP determination, and stability studies within 1,3,4-thiadiazole research programs. Its physicochemical profile can be compared against the published sublimation and solubility data of the closely related N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide [3], providing a baseline for formulation and solubility screening.

Quote Request

Request a Quote for N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.